molecular formula C11H17N3O3 B2853262 tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 2137545-79-8

tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No. B2853262
CAS RN: 2137545-79-8
M. Wt: 239.275
InChI Key: FZUBJQLVRZHWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves a one-pot two-step synthesis process . This process typically includes a solvent-free condensation/reduction reaction sequence . The one-pot reductive amination proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

Mechanism of Action

The mechanism of action of tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and possess antimicrobial properties. It has also been shown to improve cognitive function and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate in lab experiments is its high purity and yield. The synthesis method has been optimized to obtain a high-quality product, making it suitable for various experiments. However, one of the limitations is the lack of a complete understanding of its mechanism of action. Further research is needed to fully understand its effects and potential applications.

Future Directions

There are various future directions for the research of tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore its potential in this area. Another potential direction is its use as an anti-inflammatory agent. It has shown promising results in reducing inflammation, and further research is needed to explore its potential in this area. Additionally, its potential as an antimicrobial agent and in the treatment of cancer should be further explored.

Synthesis Methods

The synthesis of tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves the reaction of 5-formyl-1-methylpyrazole with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized to obtain high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

Tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate has been explored for its potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been explored for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

tert-butyl N-[(5-formyl-1-methylpyrazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-6-8-5-9(7-15)14(4)13-8/h5,7H,6H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUBJQLVRZHWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.